trans-N,N'-((2,5-Dimethyl-1,4-piperazinediyl)dimethylene)bis(2-ethyl-2-methylsuccinimide)
Description
This compound features a central trans-2,5-dimethylpiperazine ring linked via methylene bridges to two 2-ethyl-2-methylsuccinimide moieties.
Properties
CAS No. |
33001-98-8 |
|---|---|
Molecular Formula |
C22H36N4O4 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
3-ethyl-1-[[4-[(3-ethyl-3-methyl-2,5-dioxopyrrolidin-1-yl)methyl]-2,5-dimethylpiperazin-1-yl]methyl]-3-methylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H36N4O4/c1-7-21(5)9-17(27)25(19(21)29)13-23-11-16(4)24(12-15(23)3)14-26-18(28)10-22(6,8-2)20(26)30/h15-16H,7-14H2,1-6H3 |
InChI Key |
DCRVJDDDCGIYPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(=O)N(C1=O)CN2CC(N(CC2C)CN3C(=O)CC(C3=O)(C)CC)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-((2,5-Dimethylpiperazine-1,4-diyl)bis(methylene))bis(3-ethyl-3-methylpyrrolidine-2,5-dione) typically involves multiple steps:
Formation of the Piperazine Ring: The initial step involves the synthesis of the 2,5-dimethylpiperazine ring. This can be achieved through the reaction of appropriate amines with formaldehyde under controlled conditions.
Attachment of Methylene Bridges: The next step involves the introduction of methylene bridges to the piperazine ring. This is typically done using formaldehyde or other methylene donors in the presence of a base.
Formation of Pyrrolidine Dione Groups: The final step involves the formation of the pyrrolidine dione groups. This can be achieved through the reaction of the intermediate compound with ethyl acetoacetate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
1,1’-((2,5-Dimethylpiperazine-1,4-diyl)bis(methylene))bis(3-ethyl-3-methylpyrrolidine-2,5-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxides, while reduction may result in alcohols or amines.
Scientific Research Applications
1,1’-((2,5-Dimethylpiperazine-1,4-diyl)bis(methylene))bis(3-ethyl-3-methylpyrrolidine-2,5-dione) has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Materials Science: It is explored for its potential use in the development of new materials with unique properties, such as polymers and nanomaterials.
Biological Studies: The compound is investigated for its biological activity, including its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism by which 1,1’-((2,5-Dimethylpiperazine-1,4-diyl)bis(methylene))bis(3-ethyl-3-methylpyrrolidine-2,5-dione) exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
Piperazine vs. Phenylene Backbones
- Target Compound : Central trans-2,5-dimethylpiperazine ring.
- N,N'-(2,5-Dimethyl-1,4-phenylene)bis[3-oxobutanamide] (CAS 24304-50-5): A phenylene backbone with bis-3-oxobutanamide substituents. The absence of nitrogen atoms in the aromatic ring reduces basicity compared to piperazine derivatives .
- Pigment Yellow 95 (CAS 5580-80-8): Incorporates a 2,5-dimethylphenylene core coupled with bis(acetoacetamide) and azo groups, enhancing its utility as a pigment .
Substituent Variations
- Succinimide vs. Acetoacetamide : The target compound’s succinimide groups (cyclic imides) differ from the linear 3-oxobutanamide chains in CAS 24304-50-5, affecting solubility and thermal stability .
- Adamantane Derivatives : trans-N,N'-Bis(1-adamantyl)-2,5-dimethylpiperazine-1,4-dicarbothioamide () replaces succinimide with thiourea-linked adamantyl groups, increasing steric bulk and hydrophobicity.
Physicochemical Properties
Regulatory and Commercial Status
- Target Compound: No explicit regulatory data provided; likely requires evaluation under REACH if produced in the EU.
- CAS 24304-50-5 : Available from multiple suppliers (e.g., A2B Chem, TRC) at ~$160–526/g, indicating niche industrial demand .
- Pigment Yellow 95 : Compliant with FDA regulations for food-contact polymers at ≤1.0% by weight .
Key Research Findings
- Thermal Behavior : Piperazine derivatives (e.g., ) exhibit higher decomposition temperatures (>250°C) than phenylene-based analogs due to rigid nitrogen-containing cores .
- Solubility Trends : Succinimide and acetoacetamide groups enhance solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas adamantane or azo substituents increase hydrophobicity .
- Pigment Performance: Azo-coupled bis-amides like Pigment Yellow 95 show superior lightfastness compared to non-azo analogs, critical for outdoor applications .
Biological Activity
trans-N,N'-((2,5-Dimethyl-1,4-piperazinediyl)dimethylene)bis(2-ethyl-2-methylsuccinimide), also known as compound 1, is a complex organic molecule with potential biological activities. Its unique structure, which includes a piperazine ring and succinimide groups, suggests various interactions with biological targets. This article explores the compound's synthesis, biological activity, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C22H36N4O4
- Molecular Weight : 420.5 g/mol
- IUPAC Name : 3-ethyl-1-[[4-[(3-ethyl-3-methyl-2,5-dioxopyrrolidin-1-yl)methyl]-2,5-dimethylpiperazin-1-yl]methyl]-3-methylpyrrolidine-2,5-dione
- CAS Number : 33001-98-8
The compound features a piperazine moiety linked to two succinimide groups through methylene bridges. This structural configuration is hypothesized to enhance its interaction with various biological macromolecules.
Synthesis Methods
The synthesis of trans-N,N'-((2,5-Dimethyl-1,4-piperazinediyl)dimethylene)bis(2-ethyl-2-methylsuccinimide) typically involves:
- Formation of the Piperazine Ring : The initial step involves the reaction of dimethylpiperazine with formaldehyde.
- Methylene Bridge Formation : Methylene donors are introduced to create the necessary bridges.
- Succinimide Group Attachment : The final step involves the reaction with ethyl acetoacetate to form the succinimide groups.
The biological activity of compound 1 is believed to stem from its ability to interact with specific enzymes and receptors in biological systems. The piperazine ring can facilitate binding to various targets, modulating their activity and leading to significant biological effects.
Antitumor Activity
Research has indicated that compounds containing piperazine moieties often exhibit antitumor properties. For instance, studies on related piperazine derivatives have shown promising results against various cancer cell lines due to their ability to inhibit cell proliferation and induce apoptosis .
Antitubercular Activity
A series of studies have focused on piperazine derivatives as potential antitubercular agents. Compounds structurally similar to trans-N,N'-((2,5-Dimethyl-1,4-piperazinediyl)dimethylene)bis(2-ethyl-2-methylsuccinimide) have demonstrated in vitro activity against Mycobacterium tuberculosis strains. For example, benzothiazinone derivatives with piperazine moieties exhibited low minimum inhibitory concentrations (MICs), indicating strong antitubercular potential .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
